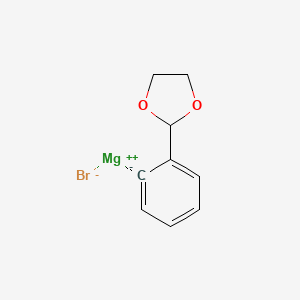
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Overview
Description
Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as MHP, is a chiral building block that has been widely used in the synthesis of biologically active molecules. It has a unique cyclopropane ring structure that makes it highly reactive and versatile in various chemical reactions.
Scientific Research Applications
Oxidation and Functionalization of Cyclopropane Derivatives
Research on cyclopropane derivatives, including compounds similar to methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate, has highlighted their significance in synthetic organic chemistry. The oxidation of methylene groups adjacent to cyclopropane is a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy. The oxidation of cyclopropane-containing compounds into cyclopropylketones has been thoroughly investigated, employing various powerful oxidants like ozone, dioxiranes, and chromium trioxide (CrO3). These studies reveal the structural factors influencing the oxidation products' distribution and outline preparative methods for C(sp3)-H bonds oxygenation, showcasing the method's reliability for producing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).
Reactivity and Synthetic Applications
The reactivity and synthetic utility of methylene- and alkylidenecyclopropane derivatives have been a focal point of recent research. These compounds exhibit a high degree of strain but are remarkably stable and accessible, making them attractive targets for synthetic applications. Their strained nature facilitates unique reactivities, allowing for diverse synthetic applications including ring-opening reactions, cycloaddition reactions, rearrangements, and polymerization reactions. The rapid development of the chemistry of these small-ring compounds underscores their potential in creating novel synthetic pathways and compounds with unique properties (Pellissier, 2014).
Hydroxy and Carboxy Functionalization of Alkyl Moieties
The metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including cyclopropane derivatives, plays a crucial role in modifying drug properties. Hydroxy functionalization typically results in the formation of primary, secondary, or tertiary alcohols, which can significantly impact the pharmacologic activity of the parent drug. These modifications can lead to a loss, attenuation, or retention of activity. Carboxy functionalization often results in a loss of activity, except in cases where the modification occurs at a position distant from the primary pharmacophore. This research provides valuable insights into the effects of such functionalization on drug efficacy and opens avenues for the development of ester prodrugs or direct use of carboxy metabolites as drugs (El-Haj & Ahmed, 2020).
properties
IUPAC Name |
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFTUAKXYCOKM-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164577-01-9 | |
| Record name | methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,6-Triazaspiro[2.5]oct-1-ene](/img/structure/B3244889.png)
![(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B3244895.png)
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)
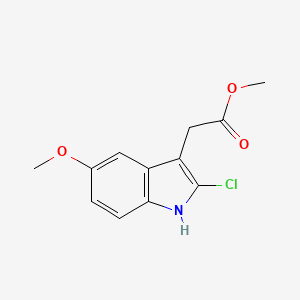

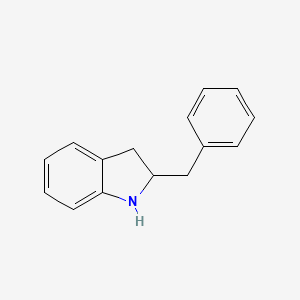
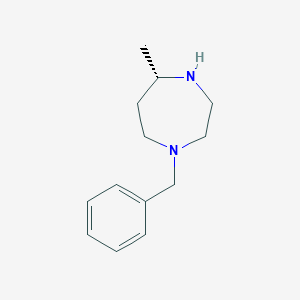
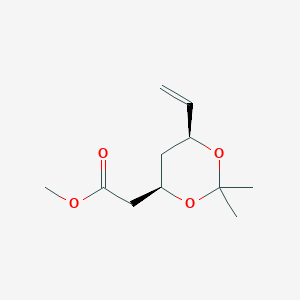

![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

